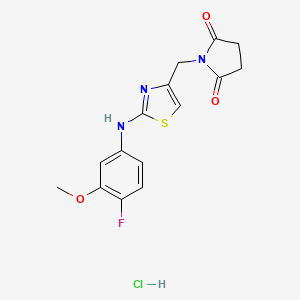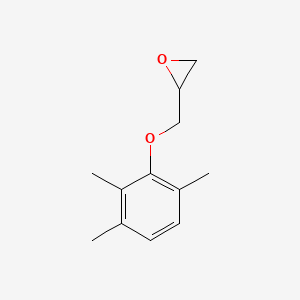
2-(2,3,6-Trimethylphenoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,6-Trimethylphenoxymethyl)oxirane is a type of oxirane derivative, which is a three-membered epoxy ring compound. These compounds are known for their reactivity due to the strain in the three-membered ring and are used in various chemical reactions and as intermediates in the synthesis of polymers and other complex molecules.
Synthesis Analysis
The synthesis of oxirane derivatives can be achieved through various methods. For instance, the synthesis of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane was prepared by a nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol . Similarly, 2-(phenoxymethyl)oxirane derivatives can be synthesized from oxiran-2-ylmethyl benzenesulfonates through a base-promoted rearrangement, which involves the formation of a new C-O bond and the cleavage of a C-S bond .
Molecular Structure Analysis
The molecular structure of oxirane derivatives can be quite complex and is often characterized using techniques such as NMR and IR spectroscopy. For example, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a conjugated system between the carbonyl group and a double bond .
Chemical Reactions Analysis
Oxirane rings are susceptible to ring-opening reactions. Trimethylsilyl trifluoromethanesulfonate has been shown to promote ring-opening reactions of oxirane derivatives, leading to various products depending on the substitution pattern of the substrates . Additionally, acid-catalyzed ring-opening reactions can facilitate bond rupture between the quaternary carbon and the oxygen of the oxirane system, producing methoxy-carbinol derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxirane derivatives can be influenced by their molecular structure. For instance, the radical cation of (phenoxymethyl)oxirane has a UV–vis spectrum characterized by bands at 340 and 430 nm, indicating the presence of intramolecular charge transfer (ICT) interactions . The polymer derived from 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane exhibits a stiff, stretched conformation due to hetero π-stacked structures between side-chain carbonyl and aromatic groups .
Scientific Research Applications
Chemical Interactions and Reactions
The compound 2-(2,3,6-Trimethylphenoxymethyl)oxirane and its derivatives have been studied for their unique chemical interactions. For instance, (1-Chloroethenyl)oxirane, a related compound, has been analyzed for its mutagenic potential by examining its reactions with nucleosides and DNA, highlighting the formation of various adducts through these reactions (Munter et al., 2002). Similarly, the synthesis of 2-(phenoxymethyl)oxirane derivatives through the rearrangement of oxiran-2-ylmethyl benzenesulfonates has been developed, showcasing the formation of a new C-O bond and the unexpected cleavage of the C-S bond (Shen et al., 2017).
Material Science and Polymers
In the realm of material science, this compound has implications for enhancing materials' properties. One study focused on the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, illustrating the improvement in electrochromic properties due to the introduction of these groups (Zhang et al., 2014). Another study explored the ring-opening polymerization of a 2,3-disubstituted oxirane, resulting in a polyether with a carbonyl–aromatic π-stacked structure (Merlani et al., 2015).
Environmental and Biological Studies
The compound and its relatives have also been studied in environmental and biological contexts. The induction of gene mutations and micronuclei by oxiranes and siloranes in mammalian cells in vitro was investigated to understand the potential mutagenic effects of these molecules (Schweikl et al., 2004). Additionally, the stability of silorane dental monomers in aqueous systems was analyzed, finding that siloranes are stable in various aqueous environments, suggesting their suitability for use in oral environments (Eick et al., 2006).
Safety and Hazards
The safety information for “2-(2,3,6-Trimethylphenoxymethyl)oxirane” indicates several hazard statements including H302, H312, H315, H317, H319, H332, H335, H341, H351 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and suspected of causing cancer (H351) .
properties
IUPAC Name |
2-[(2,3,6-trimethylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-8-4-5-9(2)12(10(8)3)14-7-11-6-13-11/h4-5,11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGVKZFGLIZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC2CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,6-Trimethylphenoxymethyl)oxirane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

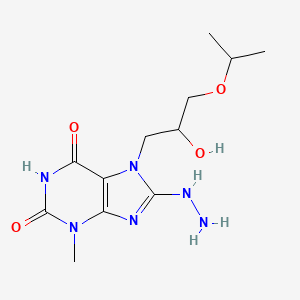


![[(4-Bromo-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B2514626.png)
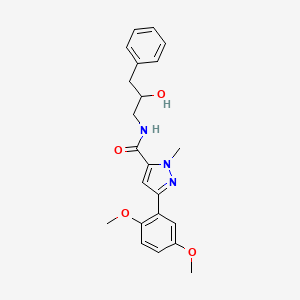
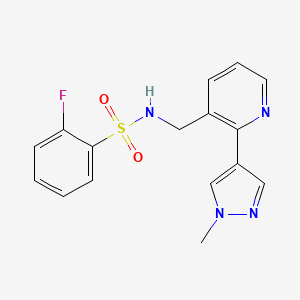
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2514631.png)
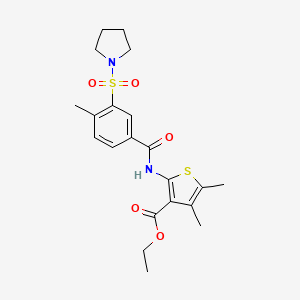
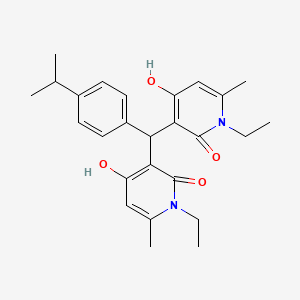


![1,7-diethyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2514639.png)

